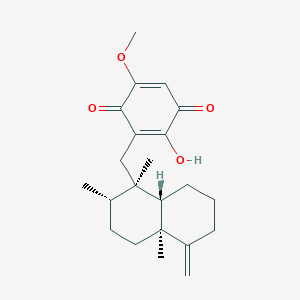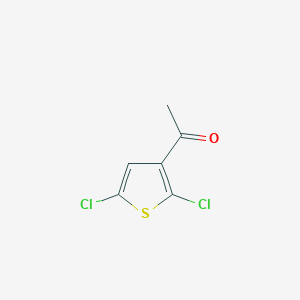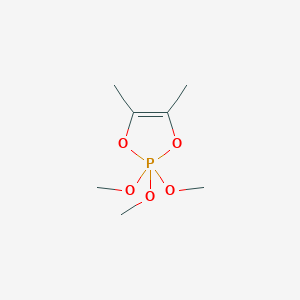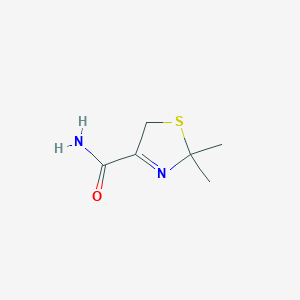
Ilimaquinone
描述
伊利马醌是一种倍半萜醌化合物,最初是从海洋海绵Smenospongia cerebriformis中分离得到的。 它以其独特的化学结构而闻名,该结构包括与带有外环双键的反式十氢萘环体系相结合的苯醌部分 。由于其多种生物活性及其潜在的治疗应用,该化合物引起了人们的极大兴趣。
科学研究应用
化学: 伊利马醌作为一种宝贵的化合物,用于研究醌化学和开发新的合成方法。
生物学: 研究表明,它可以通过抑制丙酮酸脱氢酶激酶1的活性来诱导癌细胞凋亡.
医学: 伊利马醌具有抗癌特性,并已对其在癌症治疗中的潜在应用进行了研究.
工业: 虽然工业应用有限,但伊利马醌独特的结构和生物活性使其成为未来制药开发中感兴趣的化合物。
作用机制
伊利马醌通过多种机制发挥其作用:
抑制丙酮酸脱氢酶激酶1: 通过抑制该酶,伊利马醌减少了丙酮酸脱氢酶的磷酸化,从而将能量代谢从有氧糖酵解转变为氧化磷酸化.
诱导凋亡: 伊利马醌通过产生线粒体活性氧和使线粒体膜电位去极化来诱导癌细胞凋亡.
抑制SARS-CoV-2蛋白: 研究表明,伊利马醌可以抑制SARS-CoV-2的关键靶蛋白,从而可能干扰病毒复制.
生化分析
Biochemical Properties
Ilimaquinone interacts with various enzymes and proteins, notably pyruvate dehydrogenase kinase 1 (PDK1) . It inhibits the activity of PDK1, which plays a crucial role in energy metabolism .
Cellular Effects
This compound has been shown to decrease the viability of human and murine cancer cells, such as A549, DLD-1, RKO, and LLC cells . It influences cell function by shifting energy metabolism from aerobic glycolysis to oxidative phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PDK1 and inhibiting its activity . This leads to a decrease in the phosphorylation of pyruvate dehydrogenase, the substrate of PDK1 . As a result, it shifts the energy metabolism from aerobic glycolysis to oxidative phosphorylation .
Temporal Effects in Laboratory Settings
It has been shown to decrease lactate production and increase oxygen consumption .
Metabolic Pathways
This compound is involved in the metabolic pathway of energy production. It interacts with PDK1, an enzyme that regulates the activity of pyruvate dehydrogenase, a key enzyme in the pathway of oxidative phosphorylation .
准备方法
合成路线和反应条件: 伊利马醌的合成涉及多个步骤,包括醌部分的形成和反式十氢萘环体系的构建。 一种常见的合成路线涉及自由基脱羧和醌加成反应 。 反应条件通常需要使用诸如锂烯醇化物和苄基卤化物之类的试剂,然后暴露于光照并保持温度在0-5°C 。
工业生产方法: 由于伊利马醌的结构复杂以及其合成中面临的挑战,其工业化生产尚未得到广泛建立。未来,合成有机化学的进步可能会为更有效的生产方法铺平道路。
化学反应分析
反应类型: 伊利马醌会发生各种化学反应,包括:
氧化: 伊利马醌可以被氧化形成不同的醌衍生物。
还原: 伊利马醌的还原会导致氢醌衍生物的形成。
取代: 伊利马醌可以发生取代反应,特别是在醌部分。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应可能涉及卤素和亲核试剂等试剂,在酸性或碱性条件下进行。
形成的主要产物: 这些反应形成的主要产物包括各种醌和氢醌衍生物,这些衍生物可能表现出不同的生物活性。
相似化合物的比较
伊利马醌可以与其他倍半萜醌和相关化合物进行比较:
类似化合物: Radicicol、M77976和其他含有间苯二酚的化合物与伊利马醌具有结构相似性.
独特性: 伊利马醌独特的苯醌部分和反式十氢萘环体系的组合,以及其多种生物活性,使其与其他类似化合物区别开来。
属性
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWITJNSXCXULM-YVUMSICPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221909 | |
| Record name | Illimaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71678-03-0 | |
| Record name | Ilimaquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71678-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Illimaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILIMAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ilimaquinone exert its cytotoxic effects?
A1: this compound's cytotoxicity is attributed to several mechanisms:
- DNA Damage: this compound, specifically its active hydroquinone form, can directly cleave DNA. [] In cellular environments, both this compound and its precursors can damage cellular DNA, likely through in situ conversion to hydroquinones. []
- Apoptosis Induction: this compound triggers apoptosis through various pathways, including mitochondrial dysfunction, caspase activation (caspase-3 and -9), and modulation of Bcl-2 family proteins. [, ]
- Autophagy Induction: this compound can induce autophagy, a cellular degradation process, which may play a protective role against its cytotoxic effects. [, ]
- Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): this compound inhibits PDK1, leading to a shift in energy metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic shift contributes to its anticancer activity. []
Q2: What is the role of the hydroquinone form of this compound in its activity?
A2: While this compound itself exhibits biological activity, research suggests that its hydroquinone form is the active species responsible for DNA cleavage. [] This conversion likely occurs within the cellular environment, explaining the activity of both this compound and its precursors in cell-based assays. []
Q3: Does this compound interact with specific proteins?
A3: Yes, this compound has been shown to interact with several proteins:* β-catenin: this compound inhibits Wnt/β-catenin signaling by downregulating β-catenin levels, leading to the suppression of multiple myeloma cell proliferation. []* p53: this compound activates the p53 pathway, leading to p53 stabilization, upregulation of p21WAF1/CIP1 expression, and the induction of apoptosis and autophagy in colon cancer cells. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H22O3, and its molecular weight is 274.36 g/mol. []
Q5: Are there spectroscopic data available for this compound?
A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass spectrometry, are widely available for this compound and its derivatives. These data are crucial for structural elucidation and are reported in numerous research articles. [, , , , , ]
Q6: How do structural modifications of this compound impact its biological activity?
A6: Structural modifications significantly influence this compound's activity:* Hydroxyl Group at C-2: The presence of a hydroxyl group at the C-2 position of the quinone moiety is crucial for inhibiting Pyruvate Phosphate Dikinase (PPDK) activity. []* C-20 Side Chain: A short hydroxide/alkoxide side chain at C-20 favors PPDK inhibition, while a larger amine side chain is better tolerated for phospholipase A2 (PLA2) inhibition. []* Stereochemistry: The two epimers, this compound and 5-epi-ilimaquinone, exhibit differences in cytotoxicity and apoptosis induction, indicating the importance of stereochemistry for biological activity. []
Q7: What is known about the stability of this compound?
A7: this compound's stability is influenced by factors such as pH and the presence of reducing agents. [] The epimer 5-epi-ilimaquinone generally exhibits higher stability than this compound in rat plasma. []
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound and its epimer, 5-epi-ilimaquinone, display stereo-selective pharmacokinetics in rats. [] Epi-ilimaquinone shows higher stability in plasma, wider distribution, and greater clearance compared to this compound. [] The oral bioavailability of this compound is higher than that of epi-ilimaquinone. []
Q9: What types of in vitro and in vivo studies have been conducted with this compound?
A9: this compound has been extensively studied in various models:
- Cell-based assays: Demonstrated cytotoxicity against multiple human cancer cell lines, including breast cancer [], colon cancer [, ], multiple myeloma [], and oral squamous cell carcinoma. []
- Zebrafish model: Showed potential in attenuating heart failure induced by arachidonic acid (AA) and renal toxins. []
- Starfish oocytes: Exhibited inhibitory effects on oocyte maturation. []
Q10: How is this compound typically analyzed and quantified?
A10: HPLC-MS/MS (High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry) is a commonly employed technique for the simultaneous determination and quantification of this compound and its epimer in biological matrices like plasma. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)

